molecular formula C11H16N2O B1519192 N-[(2-aminophenyl)methyl]-N-ethylacetamide CAS No. 1087792-25-3

N-[(2-aminophenyl)methyl]-N-ethylacetamide

Cat. No.: B1519192
CAS No.: 1087792-25-3
M. Wt: 192.26 g/mol
InChI Key: RPPMJECFFYZQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-aminophenyl)methyl]-N-ethylacetamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate related to N-[(2-aminophenyl)methyl]-N-ethylacetamide, plays a crucial role in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) explored chemoselective monoacetylation of 2-aminophenol, highlighting its significance in drug synthesis and optimization of reaction conditions for better yields and selectivity (Magadum & Yadav, 2018).

Biodegradable Chelating Agents

Research by Pinto et al. (2014) discusses the environmental impact of aminopolycarboxylates, commonly used chelating agents, and the pursuit of biodegradable alternatives. This context is relevant for understanding the environmental footprint of related compounds and their potential biodegradability (Pinto, Neto, & Soares, 2014).

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer properties, demonstrating the compound's potential as a building block for pharmaceuticals targeting cancer (Sharma et al., 2018).

Fermentative Production of N-Alkylated Glycine Derivatives

Mindt et al. (2019) explored the fermentative production of N-alkylated amino acids, showcasing the biotechnological applications of similar compounds in producing bio-based chemicals and pharmaceuticals (Mindt et al., 2019).

Novel Coordination Complexes for Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, evaluating their potential antioxidant activities. This research highlights the chemical versatility of this compound derivatives in forming complexes with potential therapeutic uses (Chkirate et al., 2019).

Synthesis of Functionalized Heterocyclic Compounds

Shams et al. (2010) focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from a cyanoacetamide precursor, underlining the compound's role in generating diverse structures with possible antitumor evaluations (Shams, Mohareb, Helal, & Mahmoud, 2010).

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12/h4-7H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPMJECFFYZQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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